REACTION_CXSMILES
|
[C:1](O)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].ClCC(OC(=O)CCl)=O.[Br:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>ClCC(Cl)(Cl)Cl>[C:1]([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[Br:17])(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
9.42 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
5.11 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)O
|
Name
|
|
Quantity
|
9.83 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC(CCl)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCC(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
115 °C
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Type
|
CUSTOM
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Details
|
the resulting mixture was then stirred at 115° C. for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled
|
Type
|
WASH
|
Details
|
washed successively with water, 5% aqueous sodium carbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)C1=C(C=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.75 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |